molecular formula C18H25NO4 B3370304 4-(4-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 355379-05-4

4-(4-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3370304
CAS No.: 355379-05-4
M. Wt: 319.4 g/mol
InChI Key: PYULKZMQZIYPCK-UHFFFAOYSA-N
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Description

4-(4-Methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: [406235-16-3], molecular formula: C₁₈H₂₃NO₄) is a piperidine-derived compound featuring a tert-butyl carbamate group and a 4-methoxycarbonylphenyl substituent. This compound is widely utilized as a synthetic intermediate in pharmaceutical chemistry due to its modular structure, which allows for further functionalization. The tert-butyl ester group enhances stability during synthetic processes, while the methoxycarbonylphenyl moiety provides a site for subsequent modifications, such as hydrolysis to carboxylic acids or coupling reactions .

Safety data indicate that the compound is a lachrymator and irritant to the eyes and respiratory system, necessitating careful handling in laboratory settings . Its applications span drug discovery, particularly in the synthesis of protease inhibitors and kinase-targeting molecules, where the piperidine scaffold is a common pharmacophore .

Properties

IUPAC Name

tert-butyl 4-(4-methoxycarbonylphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-14(10-12-19)13-5-7-15(8-6-13)16(20)22-4/h5-8,14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYULKZMQZIYPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methoxycarbonyl group and the tert-butyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-Methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a tool for probing enzyme activity.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely, but typically include processes such as signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Substituent Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications References
Target Compound ([406235-16-3]) 4-Methoxycarbonylphenyl Ester (methoxycarbonyl), tert-butyl ester C₁₈H₂₃NO₄ 317.38 Pharmaceutical intermediate; protease inhibitor precursor
4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester ([566905-90-6]) 4-Bromomethylphenyl Bromomethyl, tert-butyl ester C₁₇H₂₄BrNO₂ 354.28 Alkylation agent in Suzuki couplings
4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester ([2102412-78-0]) 4-Carboxymethoxy-2-fluorophenyl Carboxylic acid, fluorine, tert-butyl ester C₁₈H₂₄FNO₅ 365.39 Polar intermediates for bioactive molecules
tert-Butyl 4-(4-methoxycarbonylbenzyl)piperidine-1-carboxylate (N/A) 4-Methoxycarbonylbenzyl Ester, benzyl linker C₂₀H₂₇NO₄ 357.43 Spatial modulation in receptor binding
4-(2-Oxo-pyrrolidin-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (N/A) 2-Oxo-pyrrolidinylmethyl Amide, tert-butyl ester C₁₆H₂₈N₂O₃ 296.41 Neurological drug intermediates

Biological Activity

4-(4-Methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester, a complex organic compound, exhibits significant biological activity that is of interest in medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a methoxycarbonyl group and a tert-butyl ester. Its molecular formula is C18H25NO4C_{18}H_{25}NO_4 with a molecular weight of approximately 319.4 g/mol. The unique structure contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Piperidine Ring : Initial synthesis begins with the formation of the piperidine structure.
  • Introduction of Functional Groups : The methoxycarbonyl group and tert-butyl ester are introduced through specific chemical reactions, often requiring catalysts and controlled conditions to optimize yield and purity .

Synthetic Routes Overview

StepReaction TypeKey Reagents
1Ring FormationAmine precursors
2EsterificationTert-butyl alcohol, acid catalyst
3Carbonyl IntroductionMethoxycarbonyl reagent

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, modulating metabolic pathways.
  • Receptor Interaction : It may bind to receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of related compounds, suggesting potential applications for this compound:

  • Antimicrobial Activity : Similar piperidine derivatives have shown significant antimicrobial effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL for effective compounds .
  • Cytotoxicity : In vitro studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while maintaining low toxicity towards non-cancerous cells (IC50 values significantly higher than MIC values) .
  • Potential for Drug Development : The structural characteristics allow for modifications that could enhance efficacy against specific diseases, particularly in targeting resistant strains of bacteria .

Comparative Analysis

A comparison with similar compounds reveals the unique position of this compound in terms of biological activity:

Compound NameAntimicrobial Activity (MIC)Cytotoxicity (IC50)
This compoundTBDTBD
Piperidinothiosemicarbazone derivatives0.5–4 µg/mL>50 µg/mL
Other piperidine derivativesVariable (up to >1000 µg/mL)Variable

Applications in Research and Industry

The compound is not only significant in academic research but also holds potential industrial applications:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting infectious diseases.
  • Material Science : Its unique chemical properties make it suitable for developing advanced materials such as polymers .

Q & A

Q. What are the critical parameters for synthesizing 4-(4-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester with high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of:
  • Temperature : Elevated temperatures (80–100°C) are often necessary for coupling reactions involving tert-butyl ester intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, while hexane/ethyl acetate mixtures are effective for purification .
  • Reaction Time : Multi-step syntheses typically require 12–24 hours for complete conversion, monitored via TLC or HPLC .
  • Deprotection Strategies : Acidic conditions (e.g., HCl in dioxane) selectively remove the tert-butyl ester group without affecting the methoxycarbonyl moiety .

Table 1 : Representative Reaction Conditions from Literature

StepSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Coupling1,4-Dioxane80187595
DeprotectionHCl/DioxaneRT29098

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : A combination of analytical techniques is employed:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H) and methoxycarbonyl substituent (δ ~3.8 ppm for OCH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 346.18) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and O percentages to confirm purity >95% .

Advanced Research Questions

Q. How can researchers optimize the removal of the tert-butyl ester group to generate bioactive derivatives?

  • Methodological Answer : The tert-butyl ester is a common protecting group for carboxylic acids. Deprotection strategies include:
  • Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 2 h, RT) achieves >90% conversion .
  • Alternative Methods : Use of Lewis acids (e.g., ZnBr2_2) in anhydrous conditions minimizes side reactions for acid-sensitive derivatives .
  • Monitoring : Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) and validate by IR spectroscopy (loss of C=O ester peak at ~1720 cm1^{-1}) .

Q. How to resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer : Discrepancies in bioactivity data may arise from:
  • Structural Variability : Minor changes in substituents (e.g., nitro vs. methoxy groups) alter receptor binding .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms require standardized protocols .
  • Validation : Perform dose-response curves (IC50_{50}/EC50_{50}) and competitive binding assays (e.g., SPR or ITC) to compare potency .

Table 2 : Comparative Bioactivity of Analogues

DerivativeTargetIC50_{50} (nM)Assay TypeReference
Nitro-substitutedKinase X50Fluorescence
Methoxy-substitutedKinase X120Luminescence

Q. What strategies ensure compound stability during storage and experimental use?

  • Methodological Answer : Stability is assessed via:
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>150°C for this compound) .
  • HPLC Monitoring : Detect degradation products (e.g., free carboxylic acid) under accelerated conditions (40°C, 75% humidity) .
  • Storage : Store in airtight containers at –20°C under inert gas (N2_2) to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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4-(4-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

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